![molecular formula C10H11FN2O B3030448 1-(3-Fluorophenyl)piperazin-2-one CAS No. 907972-57-0](/img/structure/B3030448.png)
1-(3-Fluorophenyl)piperazin-2-one
Overview
Description
1-(3-Fluorophenyl)piperazin-2-one, also known as 3-F-PP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(3-Fluorophenyl)piperazin-2-one is not fully understood. However, it has been suggested that the compound acts as a serotonin and dopamine receptor antagonist. It has also been shown to modulate the activity of the glutamate system, which plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)piperazin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and cognition. It has also been shown to modulate the activity of the glutamate system, which is involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Fluorophenyl)piperazin-2-one in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. It also exhibits a favorable pharmacokinetic profile, which makes it an attractive candidate for drug development. However, the compound has some limitations, including its potential for toxicity and side effects.
Future Directions
There are several future directions for research on 1-(3-Fluorophenyl)piperazin-2-one. One area of interest is the development of more potent and selective compounds that target specific serotonin and dopamine receptors. Another area of interest is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the exact mechanism of action of the compound and its potential for toxicity and side effects.
Conclusion:
In conclusion, 1-(3-Fluorophenyl)piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. The compound has been shown to modulate the activity of the glutamate system and increase the levels of neurotransmitters such as serotonin and dopamine in the brain. While the compound has some limitations, it remains an attractive candidate for drug development, and further research is needed to fully understand its potential applications in the field of medicine.
Scientific Research Applications
1-(3-Fluorophenyl)piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-fluorophenyl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDYAQQZZRVJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678917 | |
Record name | 1-(3-Fluorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)piperazin-2-one | |
CAS RN |
907972-57-0 | |
Record name | 1-(3-Fluorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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